molecular formula C14H10BrF2NO2 B2755773 N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline CAS No. 301193-44-2

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline

Cat. No.: B2755773
CAS No.: 301193-44-2
M. Wt: 342.14
InChI Key: JDCNOOMHGRFWSY-UHFFFAOYSA-N
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Description

N-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is a halogenated aniline derivative characterized by a 2,4-difluoro-substituted aromatic amine linked via a methyl group to a 6-bromo-1,3-benzodioxol moiety. This compound combines the electronic effects of fluorine substituents with the steric and lipophilic contributions of the brominated benzodioxol ring. Such structural features are common in agrochemicals and pharmaceuticals, where halogenation often enhances bioavailability and target binding .

Properties

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCNOOMHGRFWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .

Scientific Research Applications

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application, but generally, it may inhibit or activate certain biological processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by:

  • Fluorine positioning on the aniline ring : highlights that meta-fluorine substitutions (e.g., 3,5-difluoroaniline) enhance activity compared to ortho/para positions. For example, 3,5-difluoroaniline (IC50 = 0.24 µM) showed 6-fold higher potency than 2,4-difluoroaniline (inactive in the same study) due to synergistic electronic effects .
  • Similar brominated benzodioxol motifs are seen in intermediates for agrochemicals (e.g., EP 3 532 474 B1 describes bromo-fluoro benzamides as key precursors) .
Table 1: Substituent Effects on Activity
Compound Substituents IC50 or LC50 Key Feature
Target Compound 2,4-difluoroaniline + 6-bromo-benzodioxol N/A* High lipophilicity, potential CNS activity
3,5-Difluoroaniline (9e) 3,5-F2-aniline 0.24 µM Synergistic meta-fluorine effects
2,4-Difluoroaniline (DFA) 2,4-F2-aniline LC50 = 200.96 mg/L Moderate aquatic toxicity
3-Bromo-5-fluoro-N,N-diethylaniline 3-Br,5-F, N,N-diethyl N/A Enhanced solubility via N-alkylation

*No direct activity data found for the target compound; inferences based on substituent trends.

Physicochemical Properties

  • Molecular weight : ~340 g/mol (estimated), higher than DFA (129.11 g/mol) due to the benzodioxol-bromo-methyl group .
  • Solubility : The bromine and benzodioxol likely reduce water solubility compared to DFA (1–5 g/100 mL at 20°C) .
  • Lipophilicity : LogP values are expected to increase due to bromine, enhancing blood-brain barrier penetration in drug design contexts.
Table 2: Toxicity Comparison
Compound Model Organism Endpoint Value
2,4-Difluoroaniline (DFA) Zebrafish 96-h LC50 200.96 mg/L
Chlorinated analog (9g) Not specified IC50 0.23 µM

Key Differentiators

  • Halogen synergy : Bromine in the benzodioxol ring may compensate for the suboptimal 2,4-difluoroaniline configuration by enhancing hydrophobic interactions.
  • Metabolic stability : The methyl bridge and benzodioxol could slow N-oxidation (a key detoxification pathway for anilines) compared to DFA .

Biological Activity

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and neuroprotective effects. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which has been associated with various pharmacological properties. The molecular structure can be represented as follows:

  • Chemical Formula : C10H8BrF2N
  • Molecular Weight : 277.08 g/mol
  • CAS Number : Not specified in the sources but can be derived from its components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those similar to this compound. For instance, a study evaluated several benzodioxole-based compounds for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
ControlA549-3.10.0
ControlC6-4.50.0
Compound 5A5491523.712.11
Compound 5C61025.016.3

This table illustrates that Compound 5 (which may be structurally similar to this compound) showed promising results in inducing apoptosis compared to controls and other compounds tested .

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Cholinesterases : Some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, findings suggest that the anticancer activity is not directly linked to cholinesterase inhibition .
  • Impact on Mitochondrial Function : The compound may disrupt mitochondrial membrane potential, leading to increased apoptosis in cancer cells .
  • DNA Synthesis Inhibition : Compounds similar to this compound have shown the ability to inhibit DNA synthesis in cancer cells, contributing to their cytotoxic effects .

Neuroprotective Effects

In addition to anticancer properties, compounds featuring the benzodioxole structure have been investigated for neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases.

Case Studies and Research Findings

A notable study synthesized various benzodioxole derivatives and assessed their biological activities. The findings indicated that specific substitutions on the benzodioxole ring significantly influenced the biological activity of these compounds:

  • Biphenyl Substituent : Enhances lipophilicity and anticancer activity.
  • Fluorine Atoms : Contribute to increased potency against cancer cell lines.

These insights underscore the importance of chemical modifications in enhancing the biological efficacy of benzodioxole derivatives .

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